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Introduction
1,9-Dimethylxanthine is a purine alkaloid belonging to the methylxanthine family, which

includes well-known compounds such as caffeine, theophylline, and theobromine. As a

metabolite of caffeine, 1,9-dimethylxanthine is of significant interest to researchers in various

fields, including pharmacology, medicinal chemistry, and drug development.[1][2] Its structural

similarity to other biologically active methylxanthines suggests a potential for diverse

pharmacological effects, primarily through the modulation of adenosine receptors and

phosphodiesterases.[1][3] This technical guide provides a comprehensive overview of the

current scientific literature on 1,9-dimethylxanthine, focusing on its synthesis, chemical and

physical properties, biological activities, and metabolic pathways. The information is presented

to facilitate further research and drug discovery efforts centered on this compound.

Chemical and Physical Properties
1,9-Dimethylxanthine, with the chemical formula C₇H₈N₄O₂, has a molecular weight of 180.16

g/mol . It is a dimethylated derivative of xanthine, with methyl groups located at the 1 and 9

positions of the purine ring structure.

Table 1: Physicochemical Properties of 1,9-Dimethylxanthine and Related Methylxanthines
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Property
1,9-
Dimethylxanthi
ne

Theophylline Theobromine Paraxanthine

Molecular

Formula
C₇H₈N₄O₂ C₇H₈N₄O₂ C₇H₈N₄O₂ C₇H₈N₄O₂

Molecular Weight

( g/mol )
180.16 180.16 180.16 180.16

LogP (Predicted) -0.5 -0.7 -0.78 -0.63[4]

Water Solubility Moderate Low
Very slightly

soluble
1 mg/mL

Melting Point

(°C)
>300 270-274 357 294-296

Note: Some data for 1,9-dimethylxanthine are predicted or inferred from structurally similar

compounds due to limited experimental data.

Synthesis of 1,9-Dimethylxanthine
The synthesis of 1,9-dimethylxanthine can be achieved through several routes, primarily

involving the methylation of xanthine or the modification of other methylated xanthine

derivatives.

Experimental Protocol: Synthesis from Xanthine
A common method for the synthesis of 1,9-dimethylxanthine involves the direct methylation of

xanthine.

Materials:

Xanthine

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)

Ethanol

Silica gel for column chromatography

Ethyl acetate/methanol mixture (for elution)

Procedure:

Dissolve xanthine in DMF.

Add an excess of potassium carbonate to the solution to act as a base.

Slowly add a stoichiometric excess of methyl iodide to the reaction mixture.

Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) and monitor the

progress of the reaction using thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

Evaporate the DMF under reduced pressure.

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl

acetate and methanol as the eluent.

Collect the fractions containing 1,9-dimethylxanthine and evaporate the solvent.

Recrystallize the purified product from ethanol to obtain crystalline 1,9-dimethylxanthine.

Confirm the structure and purity of the final product using techniques such as NMR and

mass spectrometry.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Xanthine Methylation
(CH3I, K2CO3, DMF)

Purification
(Column Chromatography) 1,9-Dimethylxanthine
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Click to download full resolution via product page

A simplified workflow for the synthesis of 1,9-dimethylxanthine.

Biological Activities
The biological activities of 1,9-dimethylxanthine are primarily attributed to its interaction with

adenosine receptors and its ability to inhibit phosphodiesterase enzymes. These mechanisms

are common among methylxanthines and contribute to their diverse pharmacological effects.

Adenosine Receptor Antagonism
Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in

various physiological processes, including neurotransmission, cardiac function, and

inflammation. Methylxanthines, including 1,9-dimethylxanthine, act as non-selective

antagonists at these receptors. The antagonistic activity at A₁ and A₂ₐ adenosine receptors is

believed to be a primary mechanism for the stimulant effects of methylxanthines on the central

nervous system.

Table 2: Adenosine Receptor Binding Affinities of Methylxanthines (Ki in µM)

Compound A₁ Receptor A₂ₐ Receptor Reference

1,9-Dimethylxanthine >2000 >1000

Theophylline 20-30 20

Paraxanthine 40-65 40

Caffeine 90-110 80

Note: Higher Ki values indicate lower binding affinity.

The available data suggests that 1,9-dimethylxanthine has a relatively low affinity for

adenosine receptors compared to other common methylxanthines.
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1,9-Dimethylxanthine's antagonistic action on adenosine receptors.

Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, such as

cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By

inhibiting PDEs, methylxanthines can increase the intracellular levels of these second
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messengers, leading to a variety of cellular responses, including smooth muscle relaxation and

anti-inflammatory effects.

While specific IC₅₀ values for 1,9-dimethylxanthine against different PDE isoforms are not

readily available in the literature, it is presumed to be a non-selective PDE inhibitor, similar to

other methylxanthines.

Experimental Protocol: In Vitro Phosphodiesterase
Inhibition Assay
A general protocol to assess the PDE inhibitory activity of a compound like 1,9-
dimethylxanthine is as follows:

Materials:

Recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

1,9-Dimethylxanthine (test compound)

cAMP or cGMP (substrate)

Assay buffer (e.g., Tris-HCl)

Snake venom nucleotidase

Inorganic phosphate detection reagent (e.g., Malachite green)

96-well microplate

Plate reader

Procedure:

Prepare a series of dilutions of 1,9-dimethylxanthine in the assay buffer.

In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or vehicle

control.
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Initiate the reaction by adding the substrate (cAMP or cGMP).

Incubate the plate at 37°C for a specified time.

Stop the reaction by adding a stop solution.

Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or

guanosine and inorganic phosphate.

Add the inorganic phosphate detection reagent and measure the absorbance at the

appropriate wavelength using a plate reader.

Calculate the percentage of PDE inhibition for each concentration of 1,9-dimethylxanthine.

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the

compound concentration.

This protocol is a general guideline and may need to be adapted based on the specific PDE

isoform and detection method used.

Cyclic Nucleotide Signaling

cAMP / cGMP

Phosphodiesterase (PDE)

Hydrolyzed by

Cellular Response
(e.g., smooth muscle relaxation)

AMP / GMP

1,9-Dimethylxanthine

Inhibits

Click to download full resolution via product page

Inhibition of phosphodiesterase by 1,9-dimethylxanthine.
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Metabolism and Pharmacokinetics
The metabolism of methylxanthines primarily occurs in the liver, mediated by cytochrome P450

(CYP) enzymes, particularly CYP1A2. The metabolic pathways involve N-demethylation and

C8-hydroxylation. While the specific metabolic fate of 1,9-dimethylxanthine has not been

extensively studied, it is likely to undergo further demethylation to monomethylxanthines and

ultimately to xanthine, which is then oxidized to uric acid.

There is a lack of published pharmacokinetic data for 1,9-dimethylxanthine in humans or

animals. However, studies on other dimethylxanthines, such as paraxanthine and theophylline,

provide some insight into how 1,9-dimethylxanthine might be absorbed, distributed,

metabolized, and excreted. For instance, in rats, paraxanthine has a half-life of approximately 1

hour and is eliminated by a saturable process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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